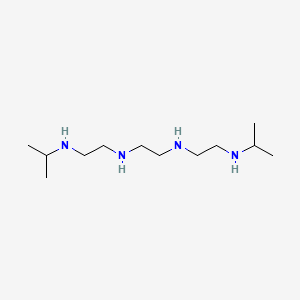
1,2-Ethanediamine, N,N'-bis(2-((1-methylethyl)amino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- is an organic compound with the molecular formula C12H28N4. It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 2-((1-methylethyl)amino)ethyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- typically involves the reaction of ethylenediamine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as an intermediate in the synthesis of other organic compounds and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- involves its ability to form stable complexes with metal ions. This property makes it useful in various applications, such as catalysis and drug delivery. The compound interacts with metal ions through its nitrogen atoms, forming coordination bonds that stabilize the metal ion in a specific oxidation state.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediamine, N,N-dimethyl-: A derivative where the nitrogen atoms are substituted with methyl groups.
1,2-Ethanediamine, N,N-diisopropyl-: A derivative with isopropyl groups on the nitrogen atoms.
1,2-Ethanediamine, N,N,N’,N’-tetrakis(2-aminoethyl)-: A more complex derivative with additional aminoethyl groups.
Uniqueness
1,2-Ethanediamine, N,N’-bis(2-((1-methylethyl)amino)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and industrial applications.
Propriétés
Numéro CAS |
24426-12-8 |
|---|---|
Formule moléculaire |
C12H30N4 |
Poids moléculaire |
230.39 g/mol |
Nom IUPAC |
N,N'-bis[2-(propan-2-ylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H30N4/c1-11(2)15-9-7-13-5-6-14-8-10-16-12(3)4/h11-16H,5-10H2,1-4H3 |
Clé InChI |
XEJHFUWIGVKNNO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCCNCCNCCNC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


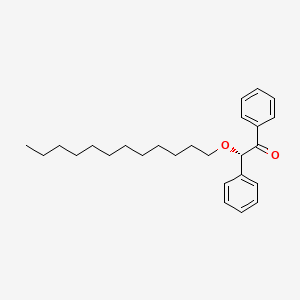
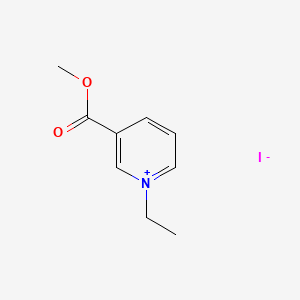
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)
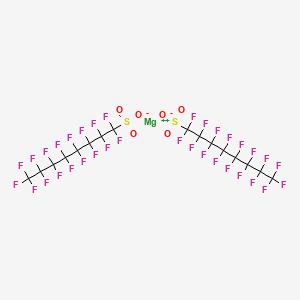
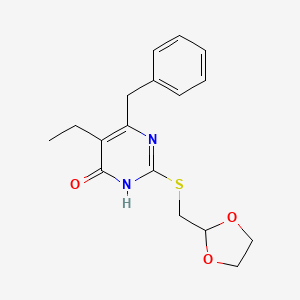
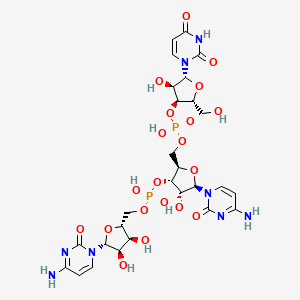
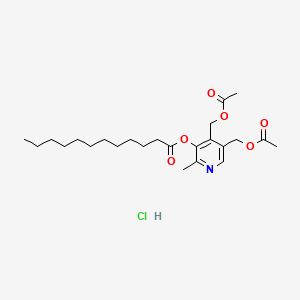
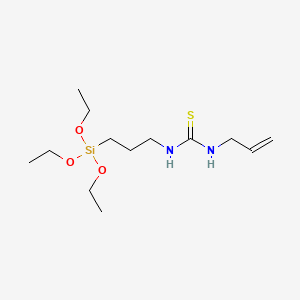
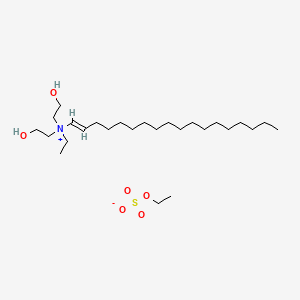


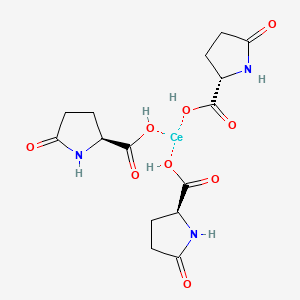

![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)
